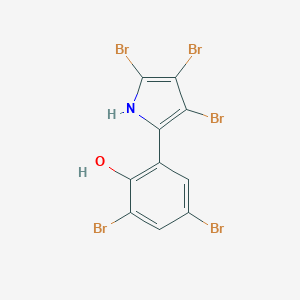

Pentabromopseudilin

Description

This compound has been reported in Pseudoalteromonas luteoviolacea with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMNWKJHYOZUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314744 | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10245-81-5 | |

| Record name | 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10245-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromopseudilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010245815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC288032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABROMOPSEUDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Pentabromopseudilin: A Technical Whitepaper for Researchers

Abstract

Pentabromopseudilin, a highly brominated marine microbial antibiotic, represents a seminal discovery in the field of marine natural products. First reported in 1966, its unique chemical structure and potent biological activity have spurred decades of research into its biosynthesis, total synthesis, and therapeutic potential. This technical guide provides an in-depth history of the discovery of this compound, detailing the original isolation and characterization, the elucidation of its complex structure, and the initial findings of its potent antibacterial properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational studies on this remarkable molecule, including detailed experimental protocols, quantitative data, and visualizations of the key pathways involved in its creation.

Introduction

The mid-20th century marked a golden era for antibiotic discovery, yet the vast majority of these therapeutic agents were sourced from terrestrial microorganisms. The marine environment, with its immense biodiversity, remained a largely untapped reservoir of novel chemical entities. The discovery of this compound in 1966 was a landmark event, highlighting the potential of marine bacteria as a source of unique and potent bioactive compounds. This whitepaper chronicles the history of this discovery, providing a technical foundation for researchers engaged in the fields of natural product chemistry, microbiology, and drug development.

The Initial Discovery and Isolation

This compound was first isolated and reported in 1966 by Paul R. Burkholder, Robert M. Pfister, and F. H. Leitz. The producing organism, a marine bacterium, was collected from the waters near La Parguera, Puerto Rico.[1]

Source Organism

The bacterium responsible for the production of this compound was initially identified as a novel species and named Pseudomonas bromoutilis due to its remarkable ability to synthesize a compound containing five bromine atoms.[1] Subsequent taxonomic studies have led to the reclassification of this and other producing strains, and this compound is now known to be produced by various marine bacteria, including those of the genera Alteromonas and Pseudoalteromonas.

Experimental Protocols: Isolation and Purification

While the original 1966 publication by Burkholder and colleagues is a concise communication, subsequent research and general practices in natural product isolation allow for a reconstruction of the likely experimental workflow.

Experimental Workflow for the Isolation of this compound

Caption: A logical workflow for the discovery of this compound.

Detailed Methodologies:

-

Bacterial Culture: Pseudomonas bromoutilis was cultured in large flasks containing a suitable nutrient medium with a high bromide concentration to facilitate the biosynthesis of the brominated compound.

-

Extraction: The culture broth and bacterial cells were extracted with an organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic secondary metabolites, including this compound, into the organic phase.

-

Purification: The crude extract was subjected to a series of chromatographic techniques, likely including column chromatography over silica gel or alumina, to separate the components. Fractions were monitored for antibacterial activity to guide the purification process.

-

Crystallization: The purified, active compound was crystallized from a suitable solvent system to yield pure this compound for structural analysis.

Structure Elucidation

The determination of the chemical structure of this compound was a significant achievement, revealing a novel, highly halogenated pyrrole derivative. The definitive structure was established through X-ray crystallography and later confirmed by total synthesis.

X-ray Crystallography

The molecular structure of this compound was determined by F. M. Lovell in 1966 using single-crystal X-ray diffraction. This technique provided the precise spatial arrangement of the atoms, revealing the presence of a 2-(2-hydroxyphenyl)pyrrole core heavily substituted with five bromine atoms. The analysis confirmed the molecular formula as C₁₀H₄Br₅NO.

Total Synthesis

The complex structure of this compound has presented a challenge and an opportunity for synthetic organic chemists. The first total synthesis was a critical step in confirming the structure determined by X-ray crystallography and provided a means to produce the compound and its analogs for further biological evaluation. While several synthetic routes have been developed over the years, the early syntheses were instrumental in solidifying the structural assignment.

Initial Biological Activity

The initial report by Burkholder and colleagues highlighted the potent antibacterial activity of this compound, particularly against Gram-positive bacteria.

Antibacterial Spectrum

The compound was found to be highly active against the following pathogenic bacteria:

-

Staphylococcus aureus

-

Diplococcus pneumoniae (now known as Streptococcus pneumoniae)

-

Streptococcus pyogenes

Quantitative Antibacterial Data

While the original 1966 publication did not provide specific Minimum Inhibitory Concentration (MIC) values, it described the potent activity of the compound. Subsequent studies have quantified the impressive antibacterial profile of this compound.

| Bacterial Strain | Reported MIC (µg/mL) |

| Staphylococcus aureus | 0.016 |

| Bacillus subtilis | 0.016 |

Note: The above data is from more recent studies and serves to illustrate the potency of the compound.

Biosynthesis of this compound

The unique structure of this compound, with its high bromine content, has made its biosynthesis a subject of considerable scientific interest. Isotopic labeling studies and genomic analyses have revealed a fascinating pathway involving a dedicated "bmp" (brominated marine pyrroles/phenols) gene cluster.

The biosynthesis originates from two primary precursors: chorismate, which forms the dibromophenol moiety, and L-proline, which is the precursor to the tribromopyrrole unit.

Simplified Biosynthetic Pathway of this compound

Caption: A simplified overview of the this compound biosynthetic pathway.

Conclusion

The discovery of this compound was a pivotal moment in marine natural product research. It demonstrated that the marine microbial world is a rich source of novel chemical scaffolds with potent biological activities. The journey from its initial isolation from the waters of Puerto Rico to the intricate details of its biosynthesis continues to inspire scientists. This technical guide has provided a comprehensive overview of the historical and scientific foundations of this compound's discovery, offering valuable insights for researchers seeking to build upon this foundational work in the ongoing quest for new therapeutic agents.

References

Unveiling the Marine Bacterial Origins of Pentabromopseudilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources of Pentabromopseudilin, a potent brominated pyrrole antibiotic, within marine bacteria. The document outlines the key bacterial producers, quantitative data on its production, detailed experimental protocols for its isolation and biosynthetic analysis, and a visualization of its biosynthetic pathway. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and pharmaceutical development.

Natural Sources of this compound in Marine Bacteria

This compound was first isolated in 1966 from a marine bacterium associated with the seagrass Thalassia in tropical waters off Puerto Rico.[1] This bacterium was initially identified as Pseudomonas bromoutilis.[1] Since its discovery, several other marine microbes have been identified as producers of this unique compound, which is composed of over 70% bromine by weight, contributing to its significant bioactivity.[1]

The primary producers of this compound belong to the genera Pseudoalteromonas and Alteromonas. These Gram-negative bacteria are widespread in marine environments and are known for their ability to produce a diverse array of bioactive secondary metabolites.

Known Bacterial Producers of this compound:

-

Pseudomonas bromoutilis : The original source from which this compound was first isolated.[1]

-

Alteromonas luteoviolaceus : This species has been a key model organism for studying the biosynthesis of this compound.[1]

-

Chromobacteria : Some species within this genus have also been found to produce this compound.

-

Pseudoalteromonas spp. : Several species within this genus are now recognized as significant producers.

-

Pseudoalteromonas luteoviolacea

-

Pseudoalteromonas phenolica

-

Pseudoalteromonas sp. CMMED 290 : An isolate from the surface of a nudibranch that produces this compound along with other brominated compounds.

-

Data Presentation: Quantitative Analysis of this compound Production

Quantitative data on the production of this compound from various marine bacteria is limited in publicly available literature. Most studies focus on the compound's potent bioactivity rather than optimizing and quantifying its yield. However, one study on Pseudoalteromonas sp. CMMED 290 provides insight into the scale of production.

| Bacterial Strain | Culture Volume (L) | Dry Extract Yield (g) | This compound Presence |

| Pseudoalteromonas sp. CMMED 290 | 30 | 1.2 | Identified in the extract |

Note: The exact yield of pure this compound from the dry extract was not specified in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biosynthetic analysis of this compound from marine bacterial cultures.

Isolation and Purification of this compound from Pseudoalteromonas sp. CMMED 290

This protocol is adapted from the bioassay-guided fractionation of the extract from Pseudoalteromonas sp. CMMED 290.

3.1.1. Culturing and Extraction:

-

Inoculation and Growth: Inoculate 30 individual 3 L Erlenmeyer flasks, each containing 1 L of marine broth. Grow the cultures of Pseudoalteromonas sp. CMMED 290 without agitation at room temperature for 12 days.

-

Solvent Extraction: Extract the cultures with an equal volume of ethyl acetate (EtOAc).

-

Concentration: Combine the EtOAc extracts and concentrate them in vacuo to yield a dry solid.

3.1.2. Chromatographic Purification:

-

Initial Fractionation: Subject the dried extract to reversed-phase chromatography on a YMC-gel column. Elute with a stepwise gradient of 50% to 100% methanol in water to yield multiple fractions.

-

Recrystallization: After initial fractionation, remove this compound and another brominated compound, bromophene, from the relevant fractions by recrystallization.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using C18 Reversed-Phase HPLC. Employ a linear gradient of 60% to 90% acetonitrile in water with a 0.5% trifluoroacetic acid (TFA) supplement.

Isotope Feeding Studies for Biosynthetic Analysis

Isotope feeding experiments have been crucial in elucidating the biosynthetic precursors of this compound. The following is a generalized protocol based on studies conducted on Alteromonas luteoviolaceus.

-

Culture Preparation: Prepare multiple cultures of the this compound-producing bacterium in a defined medium.

-

Precursor Addition: Introduce isotopically labeled putative precursors into the culture media. For the phenol ring, 13C-labeled glucose or 4-hydroxybenzoic acid can be used. For the pyrrole ring, [5-13C]proline has been shown to be a direct precursor.

-

Incubation and Extraction: Allow the cultures to grow for a sufficient period to incorporate the labeled precursors into this compound. Following incubation, extract the compound using the protocol described in section 3.1.

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of 13C incorporation. This data reveals the biosynthetic origins of the different parts of the molecule.

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound has been elucidated through genetic and biochemical studies. It is synthesized via a conserved pathway encoded by the brominated marine pyrroles/phenols (bmp) gene cluster.

The bmp Biosynthetic Pathway

The biosynthesis of this compound is a bi-modular process involving the separate synthesis of a bromophenol and a bromopyrrole moiety, which are then coupled.

-

Bromophenol Moiety Synthesis: The pathway starts with chorismate, a product of the shikimate pathway. A chorismate lyase (Bmp6) converts chorismate to 4-hydroxybenzoic acid (4-HBA). A flavin-dependent halogenase (Bmp5) then di-halogenates 4-HBA to yield 2,4-dibromophenol.

-

Bromopyrrole Moiety Synthesis: The biosynthesis of the pyrrole ring begins with L-proline. Proline is acylated to an acyl carrier protein (Bmp1) by a proline adenyl transferase (Bmp4). A dehydrogenase (Bmp3) then oxidizes the prolyl ring to a pyrrole. This is followed by tri-bromination catalyzed by a flavin-dependent halogenase (Bmp2), resulting in 2,3,4,5-tetrabromopyrrole. A unique dehalogenase (Bmp8) then removes the bromine at the C-2 position.

-

Coupling: Finally, a cytochrome P450 enzyme (Bmp7) couples the 2,4-dibromophenol and the 3,4,5-tribromopyrrole to form this compound.

Information on the specific signaling pathways that regulate the expression of the bmp gene cluster is currently scarce in the scientific literature. The distribution of the bmp gene cluster has been studied in the genus Pseudoalteromonas, revealing different versions of the cluster and suggesting a complex evolutionary history involving vertical inheritance and potential chromosomal rearrangements.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound via the bmp gene cluster.

References

The Pyrrole Ring of Pentabromopseudilin: A Deep Dive into its Biosynthetic Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 25, 2025

Abstract

Pentabromopseudilin, a potent marine antibiotic, is a highly halogenated natural product with a unique 2-arylpyrrole structure. A significant body of research has been dedicated to understanding its biosynthesis, particularly the origin and formation of its constituent pyrrole and phenol rings. This technical guide provides an in-depth exploration of the biosynthetic pathway of the pyrrole ring in this compound, focusing on the key enzymatic steps, experimental evidence, and methodologies. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

This compound, first isolated from Pseudomonas bromoutilis, is a remarkable marine microbial metabolite characterized by its extensive bromination, with bromine atoms constituting over 70% of its molecular weight.[1] This high degree of halogenation is crucial for its potent biological activities, which include antibacterial, antifungal, and antitumor properties.[1] The biosynthesis of this compound proceeds through a convergent pathway, where a brominated pyrrole moiety and a brominated phenol moiety are synthesized separately and then coupled. This guide focuses specifically on the intricate biochemical transformations that lead to the formation of the tribrominated pyrrole precursor.

The Origin of the Pyrrole Ring: Isotope Labeling Studies

The foundational work in elucidating the biosynthesis of the pyrrole ring in this compound involved isotope feeding studies with the producing bacterium, Alteromonas luteoviolaceus. These experiments were crucial in identifying L-proline as the primary precursor.

Experimental Protocol: ¹³C-Labeling Studies

Objective: To determine the metabolic precursor of the pyrrole ring in this compound.

Methodology:

-

Cultivation of Alteromonas luteoviolaceus : The bacterium is cultured in a defined minimal medium to control for the presence of potential pyrrole ring precursors. A typical defined medium consists of glycine and glucose as the primary carbon and nitrogen sources.[2]

-

Precursor Feeding : The culture is supplemented with a ¹³C-labeled potential precursor. In the key experiment, D,L-[5-¹³C]proline is added to the culture medium.[2][3]

-

Fermentation and Isolation : The culture is incubated to allow for the production of this compound. Following incubation, the bacterial cells and culture medium are extracted to isolate the synthesized this compound.

-

Structural Analysis : The isolated this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation.

Quantitative Data and Key Findings

The results of the isotope labeling studies provided conclusive evidence for the origin of the pyrrole ring.

| Labeled Precursor | Observed ¹³C Incorporation in Pyrrole Ring | Key Finding | Reference |

| [U-¹³C]Glucose | No significant incorporation | The pyrrole ring is not directly derived from glucose metabolism. | |

| Labeled Acetate | No significant incorporation | The pyrrole ring is not synthesized via a polyketide pathway. | |

| Labeled Tryptophan | No significant incorporation | The pyrrole ring is not derived from the degradation of tryptophan. | |

| D,L-[5-¹³C]Proline | Symmetrical incorporation at C2' and C5' | L-proline is the direct precursor to the pyrrole ring. The symmetrical labeling indicates a symmetrical intermediate in the biosynthetic pathway. |

The Genetic Blueprint: The bmp Biosynthetic Gene Cluster

The enzymatic machinery responsible for the synthesis of this compound is encoded within the brominated marine pyrroles/phenols (bmp) gene cluster. This conserved gene cluster, identified in marine bacteria such as Pseudoalteromonas luteoviolacea 2ta16 and Pseudoalteromonas phenolica O-BC30, orchestrates the entire biosynthetic process in a modular fashion. The formation of the pyrrole ring involves a dedicated set of enzymes from this cluster.

The Enzymatic Cascade: Step-by-Step Formation of the Tribromopyrrole Moiety

The biosynthesis of the 2,3,4-tribromopyrrole precursor is a multi-step enzymatic process involving activation, ring formation, and a series of halogenation and dehalogenation reactions.

Step 1: Activation of L-Proline

The biosynthetic pathway is initiated by the activation of L-proline.

-

Enzyme: Bmp4 (Proline Adenyl Transferase)

-

Reaction: Bmp4 adenylates L-proline using ATP, forming a prolyl-AMP intermediate.

-

Cofactors: ATP, Mg²⁺

Step 2: Acylation to the Carrier Protein

The activated prolyl moiety is then transferred to an acyl carrier protein (ACP) domain.

-

Enzyme: Bmp1 (ACP-thioesterase di-domain protein)

-

Reaction: The prolyl group from prolyl-AMP is transferred to the phosphopantetheinyl arm of the ACP domain of Bmp1, forming a thioester linkage (Prolyl-S-Bmp1).

Step 3: Oxidation to a Pyrrole Ring

The crucial step of forming the aromatic pyrrole ring is catalyzed by a flavin-dependent dehydrogenase.

-

Enzyme: Bmp3 (Flavin-dependent dehydrogenase)

-

Reaction: Bmp3 oxidizes the proline ring of Prolyl-S-Bmp1 to a pyrrole ring, yielding Pyrrolyl-S-Bmp1.

-

Cofactor: FAD

Step 4: Polybromination of the Pyrrole Ring

The newly formed pyrrole ring undergoes extensive bromination.

-

Enzyme: Bmp2 (Flavin-dependent halogenase)

-

Reaction: Bmp2 catalyzes the addition of four bromine atoms to the pyrrolyl-S-Bmp1, resulting in the formation of 2,3,4,5-tetrabromopyrrolyl-S-Bmp1. This extensive halogenation by a single enzyme is a remarkable feature of this pathway.

-

Cofactors: FADH₂, O₂, Br⁻

Step 5: Reductive Dehalogenation and Thioesterase Release

A unique dehalogenation step is required to generate the final tribrominated pyrrole.

-

Enzyme: Bmp8 (Thioredoxin-like dehalogenase) and Bmp1 (Thioesterase domain)

-

Reaction: Bmp8 specifically removes the bromine atom at the C-2 position of the tetrabromopyrrolyl intermediate. Subsequently, the thioesterase domain of Bmp1 likely hydrolyzes the thioester bond, releasing 2,3,4-tribromopyrrole.

Step 6: Coupling to the Phenol Moiety

The final step in the formation of this compound is the coupling of the two separately synthesized aromatic rings.

-

Enzyme: Bmp7 (Cytochrome P450 enzyme)

-

Reaction: Bmp7 catalyzes the cross-coupling of 2,3,4-tribromopyrrole and 2,4-dibromophenol to form the final product, this compound.

Experimental Workflow for Enzyme Characterization

The functional roles of the bmp enzymes have been confirmed through heterologous expression and in vitro reconstitution studies.

Protocol for Heterologous Expression and Purification of Bmp Enzymes

Objective: To produce and purify individual Bmp enzymes for functional characterization.

Methodology:

-

Gene Amplification and Cloning: The genes encoding the Bmp enzymes are amplified from the genomic DNA of a producing organism (e.g., Pseudoalteromonas luteoviolacea 2ta16) and cloned into a suitable expression vector (e.g., pET vector series for E. coli).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, typically by the addition of IPTG.

-

Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The target protein is then purified from the cell lysate, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol for In Vitro Reconstitution of Pyrrolyl-S-Bmp1 Formation

Objective: To demonstrate the sequential activity of Bmp4, Bmp1, and Bmp3 in converting L-proline to the carrier protein-bound pyrrole.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified holo-Bmp1, Bmp3, and Bmp4 in a suitable buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of L-proline, ATP, and Mg²⁺.

-

Analysis: The reaction products are analyzed by methods such as protein mass spectrometry to detect the mass shift corresponding to the conversion of holo-Bmp1 to prolyl-S-Bmp1 and subsequently to pyrrolyl-S-Bmp1.

Conclusion and Future Perspectives

The biosynthesis of the pyrrole ring in this compound is a fascinating example of enzymatic ingenuity in natural product synthesis. The pathway elegantly transforms a common amino acid, L-proline, into a highly functionalized and halogenated building block. The elucidation of this pathway, through a combination of isotope labeling studies, genetic analysis, and in vitro enzymatic reconstitution, has provided fundamental insights into the biosynthesis of halogenated natural products.

Future research in this area may focus on several key aspects:

-

Structural Biology: Determining the crystal structures of the Bmp enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.

-

Enzyme Engineering: The unique properties of the Bmp enzymes, particularly the promiscuous halogenase Bmp2, make them attractive targets for protein engineering to generate novel halogenated compounds.

-

Pathway Refactoring: The heterologous expression of the entire bmp gene cluster in a more tractable host could facilitate the production of this compound and its analogs for further pharmacological evaluation.

This detailed understanding of the pyrrole ring's biosynthesis not only enhances our knowledge of microbial secondary metabolism but also provides a powerful toolkit for the biocatalytic synthesis of novel and potent bioactive molecules.

References

Chemical formula and molar mass of Pentabromopseudilin.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromopseudilin (PBP) is a highly halogenated marine natural product, first isolated from the marine bacterium Pseudomonas bromoutilis. This document provides a detailed overview of the chemical properties, biological activities, and mechanisms of action of this compound. It includes a summary of its physicochemical data, in-depth descriptions of key experimental protocols for its study, and visualizations of its known signaling pathways and biosynthetic route. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a brominated pyrrole antibiotic. Its quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₄Br₅NO | [1] |

| Molar Mass | 553.668 g·mol⁻¹ | [1] |

| IC₅₀ (MRSA) | 0.1 µM | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] Two of its well-characterized mechanisms of action are the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and its function as a protonophore.

Inhibition of TGF-β Signaling Pathway

This compound acts as an inhibitor of myosin Va, a motor protein involved in intracellular trafficking. This inhibition disrupts the transport of the type II TGF-β receptor (TβRII) to the cell surface, leading to its enhanced degradation. The reduction in TβRII levels subsequently attenuates the downstream signaling cascade, including the phosphorylation of Smad2/3 proteins.

Protonophore Activity

In bacterial cells, this compound acts as a protonophore. It inserts into the cell membrane and facilitates the transport of protons from the exterior to the interior of the cell, dissipating the proton motive force. This disruption of the electrochemical gradient across the bacterial membrane leads to cell death.

Experimental Protocols

In Vitro Motility Assay for Myosin Inhibition

This protocol is designed to assess the inhibitory effect of this compound on myosin motor activity.

Materials:

-

Myosin protein

-

Fluorescently labeled actin filaments

-

Assay buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Microscope slides and coverslips coated with nitrocellulose

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Prepare flow-through chambers by attaching a nitrocellulose-coated coverslip to a microscope slide.

-

Introduce a solution containing myosin into the chamber and incubate to allow the myosin to adhere to the surface.

-

Block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Introduce the assay buffer containing various concentrations of this compound or DMSO (vehicle control).

-

Add fluorescently labeled actin filaments to the chamber.

-

Initiate motility by adding the assay buffer containing ATP.

-

Observe and record the movement of actin filaments using a TIRF microscope.

-

Analyze the velocity of filament movement to determine the inhibitory effect of this compound.

TGF-β Signaling Luciferase Reporter Assay

This assay quantifies the effect of this compound on the TGF-β signaling pathway.

Materials:

-

HEK293 cells (or other suitable cell line)

-

SBE (Smad Binding Element) luciferase reporter vector

-

Control vector (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

TGF-β1

-

This compound stock solution (in DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate and incubate overnight.

-

Co-transfect the cells with the SBE luciferase reporter vector and the control Renilla luciferase vector.

-

After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound or DMSO.

-

Stimulate the cells with TGF-β1.

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protonophore Activity Assay using BCECF-AM

This protocol measures the ability of this compound to transport protons across bacterial cell membranes.

Materials:

-

Bacterial cells (e.g., Staphylococcus aureus)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

HEPES buffer

-

This compound stock solution (in DMSO)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control

-

Fluorometer or fluorescence plate reader

Procedure:

-

Harvest and wash bacterial cells, then resuspend them in HEPES buffer.

-

Load the cells with BCECF-AM by incubating them with the dye.

-

Wash the cells to remove extracellular dye.

-

Place the cell suspension in a fluorometer cuvette or a 96-well plate.

-

Record the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

-

Add this compound, DMSO (vehicle control), or CCCP (positive control) to the cell suspension.

-

Continuously monitor the fluorescence ratio over time. A decrease in the ratio indicates intracellular acidification due to proton influx.

Biosynthesis

The biosynthesis of this compound follows the "bmp" (brominated marine pyrroles/phenols) pathway, which involves two main modules.

Isotopic Labeling for Biosynthetic Studies

This protocol provides a general workflow for using stable isotopes to trace the precursors of this compound.

Materials:

-

PBP-producing bacterial strain (e.g., Alteromonas luteoviolaceus)

-

Defined culture medium

-

Stable isotope-labeled precursors (e.g., ¹³C-labeled glucose, ¹³C-labeled L-proline)

-

Unlabeled precursors (for control cultures)

-

LC-MS system

Procedure:

-

Prepare parallel cultures of the PBP-producing bacteria in a defined medium.

-

To the experimental cultures, add the stable isotope-labeled precursor. To the control cultures, add the corresponding unlabeled precursor.

-

Incubate the cultures under conditions suitable for PBP production.

-

After a sufficient incubation period, extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by LC-MS.

-

Compare the mass spectra of this compound from the labeled and unlabeled cultures to determine the incorporation of the isotopic label. This provides evidence for the precursor's role in the biosynthesis.

Conclusion

This compound is a potent marine natural product with diverse and interesting biological activities. Its mechanisms of action, involving the inhibition of a key signaling pathway and disruption of bacterial membrane potential, make it a valuable lead compound for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research into this fascinating molecule.

References

Pentabromopseudilin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromopseudilin (PBP) is a marine-derived, highly brominated pyrrole antibiotic first isolated from Pseudomonas bromoutilis.[1] Its unique chemical structure, featuring five bromine atoms, contributes to a wide range of potent biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, including its antibacterial, antifungal, anticancer, and enzyme-inhibiting properties. The information is presented to support further research and drug development efforts targeting this promising natural product.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is attributed to its function as a protonophore, disrupting the proton motive force across the bacterial cell membrane, which is essential for cellular processes like ATP synthesis.[2][3]

Quantitative Antibacterial Data

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | IC50 (µM) | Reference(s) |

| Staphylococcus aureus | NCTC8325 | 0.016 | - | - | |

| Bacillus subtilis | 168 | 0.016 | - | - | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | - | - | 0.181 | |

| Bacillus brevis | - | - | 1.81 | - | |

| Bacillus subtilis | - | - | 1.81 | - | |

| Acinetobacter calcoaceticus | - | >50 | >90.3 | - |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Plate reader for measuring optical density (OD)

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the broth medium. This creates a gradient of drug concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is grown in the appropriate broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This inoculum is then diluted to the final desired concentration.

-

Inoculation: Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no drug (growth control) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is linked to its ability to inhibit myosin V, which in turn disrupts the transforming growth factor-beta (TGF-β) signaling pathway, a key pathway in cancer progression.

Quantitative Anticancer Data

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| HeLa | Human Cervical Carcinoma | 0.63–4.20 | |

| A549 | Human Lung Carcinoma | 4.17–13.63 | |

| MRC5 | Human Fetal Lung Fibroblast (non-cancerous) | 0.15–1.69 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition

This compound is a known inhibitor of several enzymes, most notably myosin V and human lipoxygenases.

Myosin V Inhibition

This compound acts as a potent and reversible inhibitor of myosin Va (MyoVa) with an IC50 of 1.2 µM. It functions as a non-competitive inhibitor by binding to an allosteric site on the myosin motor domain. This inhibition affects the ATPase cycle of myosin, reducing the rates of ATP binding, ATP hydrolysis, and ADP dissociation. The inhibition of MyoVa by this compound has been shown to be more pronounced in cellular environments, with an IC50 value as low as 280 ± 60 nM for human Myo5c.

The inhibition of myosin V by this compound has significant downstream effects, particularly on the TGF-β signaling pathway. By inhibiting MyoVa, this compound promotes the degradation of the type II TGF-β receptor (TβRII), leading to the suppression of TGF-β-induced cellular responses, such as epithelial-mesenchymal transition (EMT) and cell migration.

Human Lipoxygenase Inhibition

This compound has also been identified as an inhibitor of human lipoxygenases.

Experimental Protocol: Lipoxygenase Inhibition Assay

The inhibitory effect of this compound on lipoxygenase can be determined using a spectrophotometric method.

Materials:

-

Lipoxygenase enzyme solution

-

Substrate solution (e.g., linoleic acid or arachidonic acid)

-

Buffer solution (e.g., borate buffer, pH 9.0)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Enzyme-Inhibitor Incubation: The lipoxygenase enzyme is pre-incubated with various concentrations of this compound in a buffer solution for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., linoleic acid).

-

Absorbance Measurement: The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without the inhibitor). The IC50 value can then be determined.

Antifungal Activity

In addition to its antibacterial properties, this compound has been reported to possess antifungal activity. However, detailed quantitative data and specific experimental protocols for its antifungal effects are less commonly reported in the literature compared to its other biological activities. General antifungal susceptibility testing methods, such as broth microdilution adapted for fungi, can be employed to quantify its efficacy against various fungal pathogens.

Conclusion

This compound is a marine natural product with a diverse and potent range of biological activities. Its strong antibacterial efficacy, particularly against resistant strains, coupled with its anticancer potential through the novel mechanism of myosin V inhibition and subsequent disruption of TGF-β signaling, makes it a compelling candidate for further drug discovery and development. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this fascinating molecule. Further investigation into its antifungal properties and in vivo efficacy is warranted to fully elucidate its clinical applicability.

References

Early Investigations into the Antibacterial Potential of Pentabromopseudilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early studies on the antibacterial properties of Pentabromopseudilin, a potent marine-derived natural product. Since its initial discovery, this compound has garnered significant interest for its pronounced activity against Gram-positive bacteria, including resilient pathogens. This document collates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and biosynthesis to serve as a comprehensive resource for ongoing research and development.

Quantitative Antibacterial Activity

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in early and subsequent foundational studies.

| Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |

| Staphylococcus aureus | 0.0063 | [1] | |

| Staphylococcus aureus NCTC8325 | 0.016 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 | [1] | |

| Diplococcus pneumoniae | 0.0063 | [1] | |

| Streptococcus pyogenes | 0.0063 | [1] | |

| Bacillus subtilis 168 | 0.016 |

Experimental Protocols

The following is a representative, detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on modern best practices that reflect the principles of early microbiology research.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

1. Preparation of Bacterial Inoculum:

-

A single, well-isolated colony of the test bacterium is selected from an agar plate.

-

The colony is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The culture is incubated at an appropriate temperature (typically 37°C) with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

-

The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be selected to bracket the expected MIC value.

3. Inoculation and Incubation:

-

An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

Positive control wells (containing bacterial inoculum and broth, but no this compound) and negative control wells (containing broth only) are included.

-

The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Mechanism of Action and Biosynthesis

Protonophore Mechanism of Action

This compound's primary antibacterial mechanism is attributed to its function as a protonophore. It disrupts the bacterial cell's proton motive force (PMF) by transporting protons across the cytoplasmic membrane, thereby uncoupling oxidative phosphorylation and depleting the cell's energy reserves.

Caption: Protonophore mechanism of this compound.

Biosynthetic Pathway

The biosynthesis of this compound in marine bacteria, such as Pseudoalteromonas luteoviolacea, involves a complex enzymatic pathway. The molecule is constructed from two primary precursors: L-proline, which forms the pyrrole ring, and chorismate, which gives rise to the brominated phenyl moiety.

Caption: Biosynthesis of this compound.

Conclusion

The early research on this compound laid a critical foundation for understanding its potent antibacterial properties. Its unique structure and mechanism of action as a protonophore continue to make it a subject of interest in the development of novel antimicrobial agents. This guide consolidates the foundational knowledge to aid researchers in further exploring the therapeutic potential of this remarkable marine natural product.

References

An In-depth Technical Guide to the Protonophore Mechanism of Action of Pentabromopseudilin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromopseudilin (PBP) is a highly halogenated marine natural product first isolated from the bacterium Pseudomonas bromoutilis.[1] Comprising over 70% bromine by mass, this unique hybrid bromophenol-bromopyrrole compound exhibits potent bioactivity.[1] While initially identified for its remarkable antibiotic properties, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), its precise mechanism of action has been a subject of extensive research.[1][2][3] Early studies identified various eukaryotic targets, including myosin. However, compelling recent evidence has established that its primary antibacterial activity stems from its function as a protonophore—a lipid-soluble molecule that shuttles protons across biological membranes.

This guide provides a detailed technical overview of the protonophore mechanism of this compound, summarizing key quantitative data, outlining experimental protocols used for its characterization, and visualizing the core processes involved.

The Core Protonophore Mechanism

Protonophores, or proton translocators, are compounds that disrupt the proton motive force (PMF) across a membrane. The PMF is a crucial energy reserve for bacteria, composed of two interconvertible components: a transmembrane electrical potential (ΔΨ) and a transmembrane pH gradient (ΔpH). This energy is essential for vital cellular processes, including ATP synthesis and active transport.

This compound acts as a classic protonophore. Its structure, featuring an acidic phenolic hydroxyl group and high lipophilicity due to extensive bromination, allows it to function as a highly efficient proton carrier. The mechanism is a cyclical process:

-

Protonation: In the relatively acidic external environment of a bacterial cell, the anionic form of PBP picks up a proton (H⁺) to become a neutral, protonated molecule.

-

Membrane Diffusion: The neutral, hydrophobic PBP molecule readily diffuses across the lipid bilayer of the cytoplasmic membrane.

-

Deprotonation: Upon reaching the more alkaline cytoplasm, the PBP molecule releases its proton.

-

Electrophoretic Return: The now anionic (deprotonated) PBP is driven back across the membrane toward the positively charged exterior, completing the cycle.

This continuous, futile cycling of protons effectively short-circuits the cell's proton gradient, dissipating the PMF without the involvement of ATP synthase or other cellular machinery.

Caption: The protonophore cycle of this compound (PBP) across the bacterial membrane.

Quantitative Bioactivity Data

The protonophore activity of PBP translates to potent antibacterial and cytotoxic effects. The following tables summarize key quantitative data from comparative studies.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | S. aureus NCTC8325 MIC (μg/mL) | B. subtilis 168 MIC (μg/mL) |

|---|---|---|

| This compound (PBP) | 0.016 | 0.016 |

| Pentachloropseudilin (PCP) | 0.004 | 0.004 |

| Marinopyrrole A (MarA) | 0.25 | 0.125 |

| Vancomycin (Control) | 0.5 | 0.25 |

Data sourced from Castro-Falcón et al. (2024).

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | HeLa IC₅₀ (μg/mL) | A549 IC₅₀ (μg/mL) | MRC5 IC₅₀ (μg/mL) |

|---|---|---|---|

| This compound (PBP) | 0.63 | 4.17 | 0.15 |

| Pentachloropseudilin (PCP) | 4.20 | 13.63 | 1.69 |

| Marinopyrrole A (MarA) | 2.09 | 10.43 | 0.94 |

| Mitoxantrone (Control) | 0.004 | 0.001 | 0.002 |

Data sourced from Castro-Falcón et al. (2024).

Experimental Evidence and Protocols

The confirmation of PBP's protonophore activity relies on specific assays that measure the two components of the proton motive force: membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).

Experiment 1: Membrane Potential Depolarization Assay

This assay measures the electrical potential across the bacterial membrane. A voltage-sensitive fluorescent dye, such as 3,3′-diethyloxacarbocyanine iodide [DiOC₂(3)], is used. In healthy, polarized cells, the dye accumulates and self-quenches, emitting green fluorescence. When the membrane depolarizes, the dye disperses into the cytoplasm, causing a shift to red fluorescence. Protonophores like PBP cause rapid depolarization.

-

Cell Culture Preparation:

-

Grow S. aureus NCTC8325 in Tryptic Soy Broth (TSB) overnight at 37°C.

-

Inoculate fresh TSB with the overnight culture and grow to an optical density (OD₆₀₀) of 0.5.

-

Harvest cells by centrifugation (e.g., 4000 x g for 10 minutes).

-

Wash the cell pellet twice with fresh phosphate-buffered saline (PBS), pH 7.4.

-

Resuspend the final pellet in PBS to an OD₆₀₀ of 0.05.

-

-

Dye Loading and Compound Addition:

-

Add the membrane potential-sensitive dye DiOC₂(3) to the cell suspension to a final concentration of 30 µM.

-

Incubate in the dark at room temperature for 10 minutes to allow for dye uptake.

-

Transfer 200 µL of the stained cell suspension to wells of a 96-well microplate.

-

Prepare serial dilutions of PBP in DMSO. As controls, use 1% DMSO (negative control) and 5 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone, a known protonophore, as a positive control).

-

Add the test compounds (PBP, DMSO, CCCP) to the wells at desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).

-

-

Data Acquisition:

-

Immediately place the microplate into a plate reader.

-

Measure fluorescence kinetically over time (e.g., every 30 seconds for 15 minutes).

-

Use dual-wavelength detection: Green fluorescence (Excitation: 485 nm, Emission: 520 nm) and Red fluorescence (Excitation: 485 nm, Emission: 620 nm).

-

The ratio of red to green fluorescence is calculated. An increase in this ratio indicates membrane depolarization.

-

Caption: Experimental workflow for the bacterial membrane potential depolarization assay.

Experiment 2: Intracellular pH (pHi) Neutralization Assay

This experiment assesses PBP's ability to disrupt the pH gradient by measuring changes in the internal pH of the bacterial cell. The pH-sensitive fluorescent dye pHrodo™ Red is conjugated to dextran to keep it within the cytoplasm. This dye's fluorescence intensity increases dramatically in acidic environments. In a healthy bacterium, the cytoplasm is more alkaline than the exterior. A protonophore will transport protons inward, acidifying the cytoplasm and increasing the dye's fluorescence.

-

Cell Preparation and Dye Loading:

-

Grow and harvest S. aureus cells as described in section 4.1.1.

-

Resuspend the cell pellet in a loading buffer (e.g., 50 mM HEPES, 5 mM EDTA, pH 8.0).

-

Add pHrodo™ Red dextran conjugate to a final concentration of 1 mg/mL.

-

Electroporate the cells to facilitate dye entry (e.g., using a gene pulser with specific voltage and capacitance settings).

-

Allow cells to recover in TSB for 1-2 hours at 37°C.

-

Wash the cells thoroughly with PBS (pH 7.4) to remove external dye and resuspend in PBS to an OD₆₀₀ of 0.4.

-

-

Compound Addition and Data Acquisition:

-

Aliquot 200 µL of the dye-loaded cell suspension into a 96-well microplate.

-

Add PBP and controls (DMSO, CCCP) at desired final concentrations.

-

Measure fluorescence kinetically in a plate reader (Excitation: 560 nm, Emission: 585 nm).

-

An increase in fluorescence intensity indicates acidification of the cytoplasm, confirming the collapse of the ΔpH component of the PMF.

-

Consequences of Protonophore Activity on Bacterial Viability

The dissipation of the proton motive force by this compound has catastrophic consequences for the bacterial cell, leading to its death. The primary downstream effects include:

-

Inhibition of ATP Synthesis: ATP synthase relies directly on the flow of protons down their electrochemical gradient to generate ATP. By providing an alternative route for proton entry, PBP uncouples this process, starving the cell of its primary energy currency.

-

Disruption of Transport: Many active transport systems for nutrient uptake and waste efflux are coupled to the PMF. The collapse of the proton gradient cripples these essential functions.

-

Loss of Motility: In motile bacteria, the flagellar motor is powered directly by the PMF. Dissipation of the PMF leads to a cessation of movement.

The combined effect of this widespread metabolic collapse is potent bactericidal activity, as reflected in the low MIC values observed for PBP.

Caption: The cascade of events following PBP-mediated dissipation of the proton motive force.

Conclusion

The evidence strongly indicates that the primary antibacterial mechanism of action for this compound is its activity as a protonophore. By acting as a highly efficient proton shuttle, it collapses the essential proton motive force across the bacterial cytoplasmic membrane. This leads to a catastrophic failure of cellular bioenergetics, including the inhibition of ATP synthesis and disruption of active transport, ultimately resulting in cell death. This mechanism, which does not rely on binding to a specific chiral protein target, explains its potent, broad-spectrum activity against Gram-positive bacteria. Understanding this core mechanism is crucial for the rational design of new antibiotic agents that can overcome existing resistance pathways and for evaluating the therapeutic potential and toxicological profile of PBP and its analogs.

References

The Decisive Role of Bromine in the Bioactivity of Pentabromopseudilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromopseudilin (PBP) is a heavily brominated marine natural product first isolated in 1966 from the marine bacterium Pseudomonas bromoutilis.[1] Comprising over 70% bromine by mass, this unique 2-arylpyrrole derivative stands out as a potent bioactive compound with a diverse range of biological activities.[1] It has demonstrated significant potential as an antibacterial, antifungal, and antitumor agent, as well as an inhibitor of myosin and human lipoxygenase.[1] The dense halogenation is not merely a structural curiosity; it is fundamentally linked to the compound's potent bioactivity, a feature that has garnered considerable interest in the field of drug discovery, particularly in the age of mounting antibiotic resistance.[1] This technical guide provides an in-depth exploration of the pivotal role of the five bromine atoms in the bioactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms of action.

The Critical Contribution of Bromine to Bioactivity

The five bromine atoms adorning the phenyl and pyrrole rings of this compound are instrumental to its potent biological effects. Structure-activity relationship studies have consistently shown that the high degree of halogenation is crucial for its activity. Non-halogenated analogs of this compound are largely devoid of significant bioactivity, underscoring the indispensable role of these halogens. The bromine atoms are thought to enhance the lipophilicity of the molecule, facilitating its passage across cell membranes. Furthermore, they contribute to the molecule's acidity and its ability to engage in halogen bonding, which can be critical for target interaction.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of this compound against various targets.

| Antibacterial Activity | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.0063 | [1] |

| This compound | Diplococcus pneumoniae | 0.0063 | |

| This compound | Streptococcus pyogenes | 0.0063 |

| Anticancer Activity | Cell Line | IC50 (µM) | Reference |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 |

| Myosin Inhibition | Myosin Isoform | IC50 (µM) | Reference |

| This compound | Vertebrate myosin-5 | 0.4 |

Mechanisms of Action and the Role of Bromine

This compound exhibits distinct mechanisms of action against different cell types, with the bromine atoms playing a key role in each.

Antibacterial Activity: A Protonophore Mechanism

Against bacteria, particularly Gram-positive strains, this compound functions as a protonophore. The brominated phenyl and pyrrole rings contribute to the acidity of the molecule, allowing it to embed within the bacterial cell membrane and disrupt the proton motive force. This dissipation of the proton gradient across the membrane is catastrophic for the cell, leading to a collapse of essential cellular processes and ultimately, cell death. The high degree of bromination enhances the molecule's ability to carry protons across the lipid bilayer.

Myosin Inhibition: Allosteric Modulation

In eukaryotic cells, this compound acts as a potent inhibitor of certain myosin isoforms. It binds to a previously unknown allosteric site on the myosin motor domain, distinct from the ATP and actin-binding sites. This binding event induces conformational changes that reduce the rates of ATP binding, hydrolysis, and ADP dissociation, effectively stalling the myosin motor. The bromine atoms are likely crucial for the specific interactions within this allosteric pocket, contributing to the high affinity and inhibitory potency of the molecule.

Anticancer Activity: Disruption of the TGF-β Signaling Pathway

This compound has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway. It achieves this by reducing the cell-surface expression of the type II TGF-β receptor (TβRII) and promoting its degradation. This disruption of TGF-β signaling, which is often dysregulated in cancer, can inhibit cancer cell proliferation and migration. The interaction with cellular components responsible for receptor trafficking is likely influenced by the physicochemical properties conferred by the bromine atoms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate. Add 200 µL of the this compound stock solution to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (broth and inoculum) and well 12 as a negative control (broth only).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Anticancer Activity (IC50) using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using the MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Myosin ATPase Activity Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound on myosin ATPase activity.

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing myosin, actin (if measuring actin-activated ATPase), and a suitable buffer (e.g., containing KCl, MgCl2, and imidazole).

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells.

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

-

IC50 Calculation: Determine the rate of ATP hydrolysis for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Experimental Workflow

Conclusion

This compound is a compelling example of how nature has harnessed halogenation to create a potent and versatile bioactive molecule. The five bromine atoms are not passive substituents but are integral to its diverse biological activities, from disrupting bacterial membranes to allosterically inhibiting essential eukaryotic motor proteins and modulating critical signaling pathways. The multifaceted mechanisms of action, driven by the unique physicochemical properties imparted by bromine, make this compound a valuable lead compound for the development of new therapeutics. Further research into the precise interactions of the brominated scaffold with its biological targets will undoubtedly pave the way for the design of novel and more effective drugs to combat a range of diseases.

References

Pentabromopseudilin: A Technical Guide on its Differential Effects on Gram-Positive vs. Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromopseudilin (PBP), a marine-derived, highly brominated pyrrole antibiotic, has demonstrated significant antimicrobial properties. This technical guide provides an in-depth analysis of its differential efficacy against Gram-positive and Gram-negative bacteria. PBP exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), while showing markedly reduced or no activity against Gram-negative bacteria. This document consolidates quantitative data on its antimicrobial spectrum, details the experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to support further research and drug development efforts focused on this promising antimicrobial compound.

Introduction

First isolated from the marine bacterium Pseudomonas bromoutilis in 1966, this compound (C₁₀H₄Br₅NO) is a unique natural product characterized by a heavily halogenated 2-arylpyrrole structure, with bromine atoms constituting over 70% of its molecular mass[1]. Early investigations revealed its potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Diplococcus pneumoniae, and Streptococcus pyogenes[1]. Beyond its antibacterial properties, PBP has also been shown to possess antifungal, antitumor, and myosin-inhibiting activities[1][2]. The growing crisis of antibiotic resistance, particularly the emergence of "superbugs" like MRSA, has renewed interest in PBP as a potential therapeutic agent[1].

This guide focuses on the core antibacterial characteristics of this compound, with a particular emphasis on the stark contrast in its effectiveness against Gram-positive versus Gram-negative bacteria.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is most clearly demonstrated through Minimum Inhibitory Concentration (MIC) data. The following tables summarize the available quantitative data, showcasing the compound's potent activity against Gram-positive strains and its limited effect on Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus NCTC8325 | 0.016 | |

| Staphylococcus aureus (MRSA) | 0.0063 | |

| Bacillus subtilis 168 | 0.016 | |

| Diplococcus pneumoniae | 0.0063 | |

| Streptococcus pyogenes | 0.0063 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | > 64 | |

| Pseudomonas aeruginosa | > 64 |

Note: The available literature consistently reports little to no activity against Gram-negative pathogens, with specific MIC values often not determined beyond a certain threshold.

Mechanism of Action: A Tale of Two Membranes

The differential activity of this compound is primarily attributed to the structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria.

Gram-positive bacteria possess a thick, exposed peptidoglycan layer which is readily permeable to small molecules like PBP. In contrast, Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as a formidable barrier to many antibiotics. This outer membrane is a primary factor in the intrinsic resistance of Gram-negative bacteria to this compound.

The primary antibacterial mechanism of this compound against susceptible Gram-positive bacteria is the disruption of the cell membrane's proton motive force (PMF). PBP acts as a protonophore , inserting itself into the cytoplasmic membrane and shuttling protons from the exterior to the interior of the cell. This action dissipates the essential proton gradient across the membrane, leading to membrane depolarization and ultimately, cell death. This process does not appear to involve the formation of large pores or disruption of the peptidoglycan layer itself.

A proposed alternative mechanism suggests that this compound may interfere with macromolecule synthesis through the formation of a prototropic isomer, which can then bind to sulfhydryl (SH) or amino (NH) groups on target proteins.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed primary mechanism of action of this compound in Gram-positive bacteria.

Structural Basis for Differential Activity

The following diagram illustrates the structural differences between Gram-positive and Gram-negative cell walls, providing a rationale for the selective activity of this compound.

Experimental Protocols

The determination of this compound's antimicrobial activity relies on standardized laboratory procedures. The following sections detail the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

-

Preparation of this compound:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

From a fresh overnight culture of the test bacterium, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

Add the prepared inoculum to the wells containing the serially diluted this compound.

-

Include a growth control (inoculum in MHB without the drug) and a sterility control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Experimental Workflow

The following diagram outlines the general workflow for antimicrobial susceptibility testing of this compound.

References

Methodological & Application

Methods for the Total Synthesis of Pentabromopseudilin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromopseudilin, a highly brominated marine alkaloid, has garnered significant interest due to its potent antibiotic and enzyme-inhibitory activities. Its unique 2-arylpyrrole structure, adorned with five bromine atoms, presents a compelling challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound, focusing on the most prominent and efficient methods reported to date. The primary route detailed is the silver-catalyzed cyclization approach, with an alternative Paal-Knorr synthesis pathway also discussed. This guide is intended to equip researchers with the necessary information to replicate these syntheses and to serve as a foundation for the development of novel analogues for drug discovery programs.

Introduction